Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like framework with an oxygen atom in the bridgehead position (7-oxa) and a methyl ester group at the 2-position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The "endo" designation indicates that the ester substituent is oriented toward the concave face of the bicyclic system, influencing steric and electronic properties . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in designing constrained analogs for drug discovery.
Properties
IUPAC Name |
methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-Based Cycloaddition
Furan derivatives serve as dienes due to their inherent electron-rich nature. Methyl acrylate or acetylene derivatives act as dienophiles, facilitating the formation of the bicyclic framework. For example, the reaction of 2-methylfuran with methyl propiolate under reflux in dry benzene yields the bicyclic ester with moderate stereoselectivity.
Key Conditions:
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Dienophile: Methyl propiolate or substituted acrylates
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Solvent: Dry benzene or toluene
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Temperature: Reflux (80–110°C)
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Yield: 50–70%
Table 1: Diels-Alder Reaction Parameters
| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylfuran | Methyl propiolate | Benzene | 80 | 65 |
| Furan | Methyl acrylate | Toluene | 100 | 58 |
Stereochemical Control
Acid-Catalyzed Cyclization of Epoxycyclohexanols
Patented methods describe the cyclization of cis-epoxycyclohexanols to form the oxabicyclo framework. This approach leverages acid-mediated ring closure to achieve high exo/endo selectivity.
Cyclization Mechanism
Treatment of cis-epoxycyclohexanol derivatives with strong acids (e.g., p-toluenesulfonic acid) induces epoxide ring opening, followed by nucleophilic attack to form the bicyclic structure. The exo-hydroxy intermediate is often oxidized to the ketone and reduced to yield the endo-alcohol, which is subsequently esterified.
Steps:
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Epoxide Formation: Oxidation of 3-cyclohexen-1-ol with m-chloroperbenzoic acid.
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Acid-Mediated Cyclization: p-Toluenesulfonic acid in toluene at 10–30°C.
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Esterification: Reaction with methyl chloroformate in the presence of a base.
Table 2: Acid-Catalyzed Cyclization Conditions
| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| cis-Epoxycyclohexanol | p-Toluenesulfonic | Toluene | 25 | 85 |
| 3-Cyclohexen-1-ol | Methanesulfonic | CH₂Cl₂ | 20 | 78 |
Case Study: Industrial-Scale Production
A patent by US4487945A details the large-scale synthesis using continuous flow reactors. The process achieves 90% purity post-crystallization, with a throughput of 1.2 kg/h.
Oxidation-Reduction Strategies
Ketone Intermediate Synthesis
Oxidation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone. Subsequent stereoselective reduction with NaBH₄ in methanol produces the endo-alcohol, which is esterified to the target compound.
Reaction Sequence:
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Oxidation:
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Reduction:
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Esterification:
Table 3: Oxidation-Redution Parameters
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Acetone | 0–5 | 92 |
| Reduction | NaBH₄ | MeOH | 25 | 88 |
| Esterification | Methyl chloroformate | THF | 40 | 95 |
Stereoselective Synthesis via Intramolecular Reactions
Intramolecular Diels-Alder (IMDA)
IMDA reactions avoid external dienophiles by tethering the diene and dienophile within the same molecule. A study demonstrated that heating a furan-acrylate conjugate at 120°C in xylene induces cyclization, yielding the endo product with >95% selectivity.
Advantages:
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Eliminates stoichiometric dienophile use.
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Enhances stereochemical control.
Comparative Analysis of Methods
Efficiency and Scalability
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Diels-Alder: Moderate yields but scalable with continuous flow systems.
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Acid Cyclization: High yields but requires epoxide precursors.
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Oxidation-Reduction: Excellent stereoselectivity but multi-step.
Cost Considerations
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Acid-catalyzed methods are cost-effective due to low catalyst loading.
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IMDA reduces reagent costs but requires high temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the ester group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Palladium-catalyzed arylation reactions are used for introducing aryl groups.
Major Products
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules and polymers through various chemical reactions, including oxidation, reduction, and substitution reactions.
2. Biology
- Biological Activity : Research has indicated that derivatives of this compound exhibit potential biological activities, such as:
- Protein Phosphatase Inhibition : It acts as an inhibitor of protein phosphatases, which are critical enzymes in cellular signaling pathways. This inhibition can affect processes like cell growth and apoptosis .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in antibiotic development .
- Antioxidant Activity : Its structure may enable it to scavenge free radicals, indicating possible use in antioxidant therapies.
3. Medicine
- Therapeutic Applications : The compound's derivatives are being explored for various therapeutic applications, including:
Case Study 1: Protein Phosphatase Inhibition
A study demonstrated that methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate effectively inhibits protein phosphatases, leading to altered cellular signaling pathways. This inhibition was linked to the presence of both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit within its structure .
Case Study 2: Antimicrobial Activity
Research into similar bicyclic compounds revealed their antimicrobial properties, suggesting that this compound could be developed into new antibiotics. The structure's ability to interact with microbial enzymes was a focal point of this investigation .
Case Study 3: Synthesis of Pharmaceutical Intermediates
The compound has been utilized as a synthetic intermediate in the production of Cyclophellitol, an anti-HIV drug. This application highlights its importance in medicinal chemistry and drug synthesis pathways .
Industrial Applications
This compound is employed in industries for producing polymers and materials with specific properties due to its unique chemical structure and reactivity. Its derivatives are also being explored for their potential use in creating advanced materials with tailored functionalities.
Summary
This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structural characteristics enable it to serve as a building block for complex syntheses while also exhibiting significant biological activities that hold promise for therapeutic developments.
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Protein phosphatase inhibitor; antimicrobial; antioxidant |
| Medicine | Drug development; agricultural chemicals |
| Industry | Production of polymers and advanced materials |
Mechanism of Action
The mechanism of action of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its ester and bicyclic framework. The compound can undergo various chemical transformations, enabling it to interact with enzymes and other biological molecules. These interactions can lead to enzyme inhibition or modulation of biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Steric and Electronic Modifications : The addition of a methyl group at C2 (e.g., in the 2-methyl analog) increases steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability . Fluorine substitution introduces electronegativity, polarizing the carbonyl group and altering hydrolysis rates .
- Bridgehead Heteroatom Replacement : Replacing oxygen with nitrogen (7-aza analog) significantly increases basicity, enabling protonation under physiological conditions. This modification correlates with higher acute toxicity (oral LD₅₀ > 300 mg/kg) .
Stereochemical and Regiochemical Influences
- Endo vs. Exo Isomerism : The endo configuration of the parent compound favors intramolecular hydrogen bonding, stabilizing the bicyclic framework. Exo isomers exhibit lower melting points and higher solubility in polar solvents .
- Bromination Studies : Bromination of unsaturated analogs (e.g., hept-5-ene derivatives) proceeds regioselectively, with the endo-trichloromethyl isomer being less soluble due to steric crowding .
Biological Activity
Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 17791-35-4) is a bicyclic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein phosphatases and its implications in various biochemical pathways.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit is critical for its inhibitory action on protein phosphatases, which are enzymes involved in various cellular processes, including signal transduction and cell cycle regulation .
The mechanism by which this compound exerts its biological effects primarily revolves around its role as a protein phosphatase inhibitor:
- Target Enzymes : The compound has shown potential in inhibiting specific protein phosphatases, which are crucial for dephosphorylating serine and threonine residues on proteins, thereby regulating their activity.
- Biochemical Pathways : By inhibiting these enzymes, this compound may influence several signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Anticancer Potential
Research indicates that this compound may have anticancer properties through its ability to modulate key signaling pathways:
- Inhibition of Tumor Growth : Studies suggest that compounds with similar structures can disrupt mitochondrial function and inhibit oxidative phosphorylation, which is essential for cancer cell metabolism .
- Cell Cycle Regulation : The inhibition of protein phosphatases can lead to cell cycle arrest in cancer cells, providing a potential therapeutic avenue for cancer treatment.
Case Studies
Several case studies have explored the biological activities of related bicyclic compounds:
- Study on Protein Phosphatase Inhibition : A study demonstrated that derivatives of 7-oxabicyclo[2.2.1]heptane exhibited significant inhibition of protein phosphatase activity, leading to increased phosphorylation of target proteins involved in cell survival pathways .
- Anticancer Activity : Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, indicating that these compounds can induce apoptosis through mechanisms involving mitochondrial dysfunction and altered signaling pathways .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Protein phosphatase inhibition; potential anticancer | Inhibition of dephosphorylation |
| Methyl 7-oxabicyclo[3.3.0]octane | Antimicrobial; enzyme modulation | Interaction with biological targets |
| 7-Azabicyclo[4.3.0]nonane | Anticancer; receptor binding | Modulation of receptor activity |
Safety and Toxicology
This compound has been classified under several safety categories:
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the bicyclic framework and ester group positioning. Compare chemical shifts with computational predictions (e.g., DFT calculations) for the endo configuration.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations (~1720–1740 cm) and hydroxyl groups if present.
- Mass Spectrometry (MS) : Confirm molecular weight (172.18 g/mol) via high-resolution MS (HRMS) to match the molecular formula CHO .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures, particularly for derivatives with functionalized substituents.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group.
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash thoroughly with soap and water if exposed .
- Ventilation : Work in a fume hood to minimize inhalation risks, as decomposition products may include carbon oxides .
- First Aid : For accidental ingestion, rinse the mouth with water and seek immediate medical attention. No specific antidote is documented .
Advanced Research Questions
Q. How can the oxabicyclo framework be leveraged to synthesize heterocyclic derivatives with enhanced bioactivity?
- Methodological Answer :
- Reactivity with Nucleophiles : React the ester group with amidoximes in a superbasic NaOH/DMSO medium to form fused heterocycles (e.g., oxadiazoles). Monitor reaction progress via TLC or HPLC .
- Anhydride Ring-Opening : Use 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride to introduce carboxylate functionalities for metal coordination (e.g., Cr(III) complexes). Characterize products via elemental analysis and antimicrobial assays .
- Functionalization Strategies : Modify the hydroxyl group (if present) via Mitsunobu reactions or esterification to diversify pharmacological properties .
Q. What experimental approaches resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 1–13. Monitor hydrolysis kinetics via HPLC-UV to identify pH-sensitive regions of the molecule.
- Mechanistic Probes : Use isotopic labeling (e.g., O) to track ester bond cleavage pathways. Compare results with computational models (e.g., molecular dynamics simulations) .
- Data Reconciliation : Cross-reference findings with structurally analogous compounds (e.g., methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate) to identify substituent-dependent trends .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antibacterial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control antibiotics .
- Cytotoxicity Profiling : Screen derivatives on mammalian cell lines (e.g., HEK293) via MTT assays. Prioritize compounds with selectivity indices >10.
- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase-2 (COX-2) using fluorometric assays. Correlate activity with substituent electronic properties (Hammett σ values) .
Q. What strategies address gaps in toxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Screening : Perform OECD 423 acute oral toxicity tests in rodents. Dose at 300–2000 mg/kg and monitor mortality, organ weight changes, and histopathology .
- Genotoxicity Assessment : Use Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells to detect DNA damage.
- Metabolite Identification : Conduct in vitro hepatic microsomal studies (e.g., rat S9 fraction) to profile Phase I/II metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
